Yatein

Vue d'ensemble

Description

La yatéine est un lignane naturel, un type de dimère de phénylpropanoïde, que l'on trouve dans diverses espèces végétales. Elle est particulièrement remarquable pour sa présence dans les feuilles de Calocedrus formosana Florin, une espèce d'arbre à bois tendre. La yatéine a suscité un intérêt considérable en raison de ses propriétés antitumorales potentielles, en particulier contre les cellules de cancer du poumon non à petites cellules .

Applications De Recherche Scientifique

Yatein has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Yatein, a lignan isolated from various plants, primarily targets microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets, the microtubules, by destabilizing them and interfering with their dynamics . This disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly at the G2/M phase . This means that the cells are unable to proceed to mitosis, thus inhibiting cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression . By destabilizing microtubules, this compound disrupts the normal progression of the cell cycle, leading to cell-cycle arrest . This results in the inhibition of cell division and, consequently, cell proliferation . Additionally, this compound has been found to induce both intrinsic and extrinsic apoptotic pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The primary molecular effect of this compound’s action is the induction of cell-cycle arrest . On a cellular level, this results in the inhibition of cell proliferation . In the context of cancer cells, this means that this compound effectively inhibits the growth of these cells . Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on Leptohyptis macrostachys, a plant that produces this compound, found that different growth mediums and physical conditions affected the production of this compound . .

Analyse Biochimique

Biochemical Properties

Yatein is involved in the biosynthesis of deoxypodophyllotoxin and podophyllotoxin . It is a substrate for the enzyme deoxypodophyllotoxin synthase (DPS), a Fe (II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) . The DPS enzyme catalyzes the cyclization of this compound to give deoxypodophyllotoxin .

Cellular Effects

This compound has been found to inhibit the growth of human lung adenocarcinoma A549 and CL1-5 cells by inducing intrinsic and extrinsic apoptotic pathways . It disrupts cell-cycle progression and microtubule dynamics .

Molecular Mechanism

This compound induces G2/M arrest in A549 and CL1-5 cells . It also destabilizes microtubules and interferes with microtubule dynamics in these cell lines .

Dosage Effects in Animal Models

In vivo studies using a xenograft mouse model have shown that this compound treatment alters cyclin B/Cdc2 complex expression and significantly inhibits tumor growth .

Metabolic Pathways

This compound is involved in the biosynthesis pathway from matairesinol to deoxypodophyllotoxin . This pathway involves several steps and intermediates, including thujaplicatin, 5-O-methylthujaplicatin, and 4,5-O,O-dimethylthujaplicatin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La yatéine peut être synthétisée par une série d'étapes de méthylation régiosélectives. La biosynthèse de la yatéine à partir du matairesinol implique deux intermédiaires clés : la thujaplicatine et la 5-O-méthylthujaplicatine. Ces étapes sont catalysées par les O-méthyltransférases végétales .

Méthodes de production industrielle : La production industrielle de la yatéine implique généralement l'extraction à partir de sources végétales, en particulier à partir des feuilles de Calocedrus formosana Florin. Le processus d'extraction implique souvent l'utilisation de solvants comme le n-hexane pour isoler le composé actif .

Analyse Des Réactions Chimiques

Types de réactions : La yatéine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquant la yatéine sont moins courantes mais peuvent être utilisées pour modifier sa structure pour des applications spécifiques.

Réactifs et conditions courants :

Substitution : Différentes méthyltransférases sont utilisées pour la méthylation régiosélective de la yatéine.

Principaux produits :

Désoxypodophyllotoxine : Formée par l'oxydation de la yatéine.

Podophyllotoxine : Un composé pharmacologiquement important dérivé de la désoxypodophyllotoxine.

4. Applications de la recherche scientifique

La yatéine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La yatéine sert de précurseur dans la synthèse de divers lignanes, dont la podophyllotoxine.

Médecine : La yatéine présente une activité antitumorale significative, en particulier contre les cellules de cancer du poumon non à petites cellules.

Industrie : La yatéine est utilisée dans la production de composés pharmacologiquement importants comme la podophyllotoxine.

5. Mécanisme d'action

La yatéine exerce ses effets principalement par l'induction de l'apoptose dans les cellules cancéreuses. Elle active les voies apoptotiques intrinsèques et extrinsèques, conduisant à la mort cellulaire. La yatéine induit également l'arrêt du cycle cellulaire en phase G2/M et déstabilise les microtubules, interférant avec la division cellulaire . De plus, la yatéine active les voies de réparation de l'ADN ATM/Chk2 et ATR/Chk1, contribuant à ses effets antitumoraux .

Composés similaires :

Podophyllotoxine : Un lignane ayant une voie de biosynthèse similaire et des propriétés antitumorales significatives.

Désoxypodophyllotoxine : Un intermédiaire dans la biosynthèse de la podophyllotoxine, dérivé de la yatéine.

Colchicine : Présente des effets similaires à ceux de la yatéine en termes d'inhibition de la polymérisation de la tubuline.

Unicité de la yatéine : La yatéine est unique en raison de sa voie de biosynthèse spécifique et de sa capacité à induire l'apoptose par le biais de multiples voies. Son rôle de précurseur de composés pharmacologiquement importants comme la podophyllotoxine souligne encore plus son importance tant en recherche qu'en industrie .

Comparaison Avec Des Composés Similaires

Podophyllotoxin: A lignan with a similar biosynthetic pathway and significant antitumor properties.

Deoxypodophyllotoxin: An intermediate in the biosynthesis of podophyllotoxin, derived from yatein.

Colchicine: Exhibits similar effects to this compound in terms of tubulin polymerization inhibition.

Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway and its ability to induce apoptosis through multiple pathways. Its role as a precursor to pharmacologically important compounds like podophyllotoxin further highlights its significance in both research and industry .

Propriétés

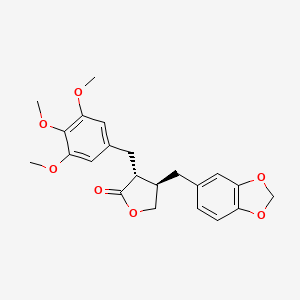

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193471 | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40456-50-6 | |

| Record name | Yatein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yatein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.